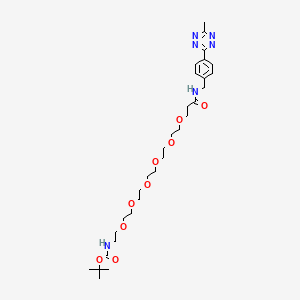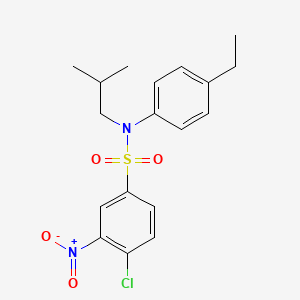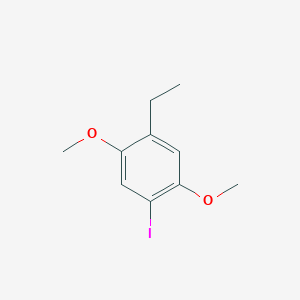
1,4-Dimethoxy-2-ethyl-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 4 positions, an ethyl group at the 2 position, and an iodine atom at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-ethyl-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 5 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the ethyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used to reduce the iodine atom.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include 1,4-dimethoxy-2-carboxybenzene or 1,4-dimethoxy-2-formylbenzene.
Reduction: The major product is 1,4-dimethoxy-2-ethylbenzene.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4-Dimethoxy-2-ethyl-5-iodobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, affecting its reactivity in substitution reactions.
1,4-Dimethoxy-5-iodobenzene: Lacks the ethyl group, influencing its physical and chemical properties.
Uniqueness
1,4-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and properties. This combination allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H13IO2 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
1-ethyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6H,4H2,1-3H3 |
Clé InChI |
AAUILAUBBSBCCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1OC)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


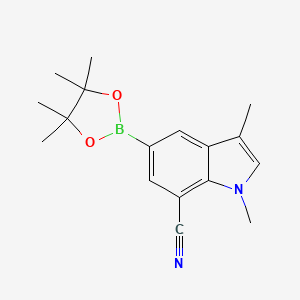
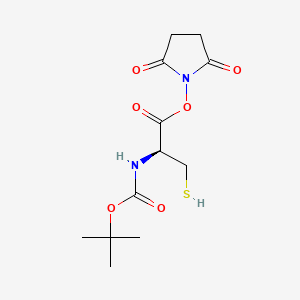
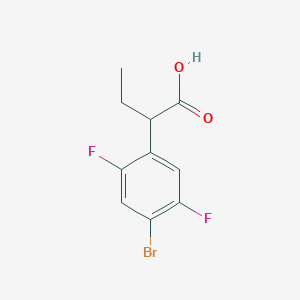
![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)



![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
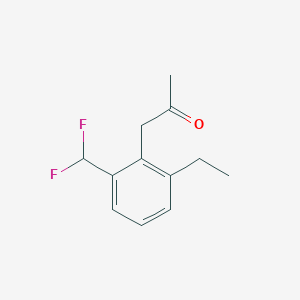
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
